N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of “N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide” is not available in the sources I found .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 299.37 . No other physical or chemical properties were found .Scientific Research Applications
Heterocyclic Synthesis and Biological Evaluation
- Synthesis of Azoles and Azines : The utility of acetylphenyl derivatives in synthesizing new azolotriazine, pyrazolo[3,4-d]pyridazine, isoxazolo[3,4-d]pyridazine, azolopyrimidine, and pyridine derivatives has been reported. These compounds were synthesized using conventional heat and microwave irradiation, showcasing the versatility of acetylphenyl derivatives in heterocyclic synthesis (Al-Shiekh et al., 2004).
- Anticonvulsant Activity : A group of N-phenylacetamide, N-phenylpropanamide, and N-benzylamide derivatives bearing 5-membered heterocyclic rings, including pyrazole, have been synthesized and evaluated for their anticonvulsant activity. This research underscores the potential of these derivatives in developing new anticonvulsant drugs (Tarikogullari et al., 2010).
Chemical Reactivity and Antitumor Activity
- Synthesis and Evaluation of Benzenesulfonamide Derivatives : The reactivity of N-(4-acetylphenyl)benzene sulphonamide derivatives towards various reagents has been studied, leading to the synthesis of novel sulfonamide derivatives. Some chlorinated compounds exhibited excellent in vitro antitumor activity against cancer cell lines, highlighting the compound's potential in cancer therapy (Fahim & Shalaby, 2019).
Molecular Interaction Studies
- CB1 Cannabinoid Receptor Antagonism : The molecular interaction of a similar antagonist compound with the CB1 cannabinoid receptor has been analyzed, providing insights into the structural basis of receptor antagonism and potential applications in designing receptor-specific drugs (Shim et al., 2002).
Green Chemistry Applications
- Solvent-free Cyclization and Acetylation : The solvent-free one-pot synthesis of 1-N-acetyl pyrazoles, using microwave irradiation, represents an environmentally friendly approach to synthesizing heterocyclic compounds. This method emphasizes the significance of green chemistry principles in the synthesis of biologically active compounds (Thirunarayanan & Sekar, 2016).
Mechanism of Action
Properties
IUPAC Name |
N-(3-acetylphenyl)-3-(3,5-dimethylpyrazol-1-yl)-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-11(10-20-13(3)8-12(2)19-20)17(22)18-16-7-5-6-15(9-16)14(4)21/h5-9,11H,10H2,1-4H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVRTIVIRHKHAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(C)C(=O)NC2=CC=CC(=C2)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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